N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide
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Description
N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide is a useful research compound. Its molecular formula is C18H21FN4O4S and its molecular weight is 408.45. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide and its derivatives have been extensively explored for various biological activities. For instance, 4H-thieno[3,4-c]pyrazole derivatives have shown remarkable analgesic, antiinflammatory, antipyretic activities, and platelet antiaggregating activity in preclinical models, which are comparable to those of acetylsalicylic acid (Menozzi et al., 1992). Furthermore, some isoxazoline derivatives prepared from similar molecular frameworks have demonstrated in vitro antibacterial activity against a range of gram-positive and gram-negative bacteria (Shah & Desai, 2007).
Computational and Pharmacological Evaluation
Compounds similar in structure have been computationally and pharmacologically evaluated, revealing potential for toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. For example, compounds with a similar structure have shown binding to key biological targets and demonstrated moderate inhibitory effects across various assays, with notable analgesic and anti-inflammatory effects attributed to their affinity for COX-2 and 5-LOX (Faheem, 2018).
Anticancer Activity
Derivatives with the fluorophenyl component have been investigated for their anticancer activities. Notably, novel fluoro substituted compounds have shown anti-lung cancer activity in preclinical studies, indicating their potential as therapeutic agents in the treatment of cancer (Hammam et al., 2005).
Antimicrobial and Antifungal Activities
Moreover, novel fluorine-containing pyrazole-based thiazole derivatives have exhibited significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against strains of fungi, showcasing the broad-spectrum antimicrobial potential of these compounds (Desai et al., 2012).
properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O4S/c1-11(2)7-8-20-17(24)18(25)21-16-14-9-28(26,27)10-15(14)22-23(16)13-5-3-12(19)4-6-13/h3-6,11H,7-10H2,1-2H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZMGEGBDZHOSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide |
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